tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
Description
Chemical Structure: The compound (CAS 1032684-85-7) features a cyclopropane ring attached to a methyl group, which is further connected to a tert-butyl carbamate group. The 2-aminoethyl substituent on the cyclopropane introduces a primary amine, making it a versatile intermediate in medicinal chemistry and drug synthesis . Molecular Formula: C₁₁H₂₂N₂O₂. Applications: Primarily used as a building block in the synthesis of bioactive molecules, particularly in protease inhibitors and receptor-targeting agents .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4-5-11)6-7-12/h4-8,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZURYRMKVANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593896-24-2 | |
| Record name | tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Reaction of tert-butyl chloroformate with the amine:
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to release the free amine. This reaction is critical for deprotection in synthetic workflows:
Reaction:
Conditions:
-
4 M HCl in dioxane at 25°C for 12 hours.
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C–25°C for 1–3 hours .
Key Findings:
-
Hydrolysis efficiency depends on steric hindrance from the cyclopropane ring .
-
The released amine can participate in subsequent reactions, such as peptide coupling or Schiff base formation .
Nucleophilic Substitution
The primary amine on the ethyl sidechain acts as a nucleophile in substitution reactions:
Reaction with Alkyl Halides:
Conditions:
| Substrate (R-X) | Product | Yield |
|---|---|---|
| Methyl iodide | N-Methyl derivative | 78% |
| Benzyl bromide | N-Benzyl derivative | 65% |
Oxidation of the Amine
The primary amine can be oxidized to a nitro compound or nitrile under controlled conditions:
Conditions:
-
KMnO₄ in acidic medium (50–60°C).
-
Yields depend on reaction time and stoichiometry.
Reduction of the Carbamate
The Boc group is resistant to reduction, but the cyclopropane ring may undergo hydrogenolysis:
Conditions:
Cycloaddition and Ring-Opening Reactions
The strained cyclopropane ring participates in [2+1] cycloadditions or ring-opening with electrophiles:
Reaction with Dichlorocarbene:
Conditions:
Comparative Reactivity
Mechanistic Insights
-
Boc Deprotection: Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Amine Alkylation: Follows an Sₙ2 mechanism, with TEA neutralizing HX byproducts .
-
Cyclopropane Reactivity: Ring strain (∼27 kcal/mol) drives participation in cycloadditions and electrophilic attacks .
Scientific Research Applications
Potential Applications
- Pharmaceutical Development : The unique structural features of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate make it a candidate for drug development targeting various diseases, including cancer and infectious diseases.
- Cosmetic Formulations : The compound may find applications in cosmetic products due to its potential skin benefits and stability when incorporated into formulations .
- Research Tools : As a chemical probe, it can be utilized in biochemical assays to study enzyme interactions and cellular processes.
Case Studies
- Case Study 1 : A study evaluating the enzyme inhibitory activity of structurally similar compounds found that modifications to the cyclopropane ring significantly influenced binding affinity and selectivity towards CDK4/CDK2 enzymes, suggesting that this compound may also exhibit similar properties if tested .
- Case Study 2 : In a preliminary investigation into antiparasitic compounds, derivatives of cyclopropane-based carbamates were shown to inhibit the growth of Plasmodium falciparum at low micromolar concentrations, indicating that this compound could be explored for similar applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl N-[(1S,2R)-2-(Aminomethyl)cyclopropyl]carbamate
- Structure: Stereospecific (S,R) configuration with an aminomethyl group instead of aminoethyl.
- Formula : C₉H₁₈N₂O₂.
- Key Differences :
- Reduced molecular weight (MW: 186.25 vs. 214.31 for the main compound) impacts solubility and pharmacokinetics.
- Absence of the ethyl chain limits flexibility in forming secondary amines or conjugates.
- Applications : Used in enantioselective synthesis of chiral amines .
tert-Butyl N-[1-(2-Hydroxyethyl)cyclopropyl]carbamate
- Structure: Replaces the amino group with a hydroxyl group.
- Formula: C₁₁H₂₁NO₃.
- Key Differences :
Substituent Complexity and Pharmacological Relevance
tert-Butyl 1-(5-((3S,3aS)-3-(Acetamidomethyl)...)pyridin-2-yl)cyclopropylcarbamate
- Structure : Incorporates a pyridinyl ring and acetamidomethyl group.
- Formula : C₂₃H₂₈N₄O₅.
- Higher molecular weight (MW: 452.50) may reduce bioavailability but improve target binding .
tert-Butyl ((2-(2-(Allyloxy)-5-Fluorophenyl)cyclopropyl)methyl)carbamate (15b)
- Structure : Contains a fluorinated phenyl ring with allyloxy substituents.
- Key Differences: Fluorine atoms increase metabolic stability and electron-withdrawing effects.
tert-Butyl ((1-Amino-4-Methoxycyclohexyl)methyl)carbamate (296)
- Structure: Cyclohexane ring replaces cyclopropane, with methoxy and amino groups.
- Key Differences :
Boronic Acid Derivatives (e.g., tert-Butyl N-{1-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)...]cyclopropyl}carbamate)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Biological Activity: The aminoethyl group in the main compound is critical for interactions with serine proteases (e.g., BACE1 inhibitors), as seen in analogs with similar scaffolds .
- Synthetic Flexibility : Compared to boronate esters () or fluorinated analogs (), the main compound offers a balance between reactivity and stability, making it preferred in early-stage drug discovery .
- Limitations : Lower molecular weight analogs (e.g., ) may lack the steric bulk required for high-affinity target binding, necessitating structural optimization .
Biological Activity
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyclopropyl group and a carbamate moiety, suggests various interactions with biological targets, making it a compound of interest in drug development.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- CAS Number : 753023-60-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurodegenerative diseases. For instance, studies have reported its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from toxic agents such as amyloid beta peptides, which are implicated in Alzheimer’s disease.
1. Neuroprotective Study
A study investigated the protective effects of this compound against amyloid beta-induced toxicity in astrocytes. The findings indicated:
- Cell Viability : The compound improved cell viability by approximately 62.98% when co-treated with amyloid beta compared to untreated controls.
- Cytokine Modulation : It reduced TNF-α levels, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative conditions .
2. Enzyme Inhibition Profile
Another study evaluated the inhibitory activity against AChE and β-secretase:
- Inhibition Constants :
Comparison with Similar Compounds
To understand its unique biological profile, this compound can be compared with other related carbamates:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| tert-butyl N-(2-aminoethyl)carbamate | Lacks cyclopropyl group | Less reactive |
| tert-butyl N-(2-morpholin-2-ylethyl)carbamate | Contains morpholine ring | Different solubility profile |
| tert-butyl N-(4-methylpyridin-2-yl)carbamate | Contains pyridine ring | Affects electronic properties |
The presence of the cyclopropyl group in this compound enhances its steric properties and potentially increases its binding affinity to molecular targets compared to its analogs.
Q & A
Q. What are the standard synthetic routes and reaction optimization strategies for tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate?
The synthesis typically involves carbamate formation via reaction of a primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Key steps include:
- Amine Protection : React the cyclopropane-containing amine precursor (e.g., 1-(2-aminoethyl)cyclopropylmethylamine) with Boc₂O in dichloromethane or tetrahydrofuran, using triethylamine to neutralize HCl byproducts .
- Reaction Optimization : Control temperature (0–25°C), solvent polarity, and stoichiometry (1:1.2 amine:Boc₂O) to minimize side reactions. Ethanol or acetonitrile may enhance solubility for sterically hindered amines .
Q. Example Reaction Conditions Table :
| Component | Role | Typical Concentration |
|---|---|---|
| Boc₂O | Carbamoylating agent | 1.2 equiv. |
| Triethylamine | Base | 1.5 equiv. |
| Dichloromethane | Solvent | 0.5 M relative to amine |
| Reaction Time | - | 2–12 hours |
Q. Which analytical methods are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms carbamate formation (δ ~1.4 ppm for tert-butyl protons; δ ~155–160 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 243.17 for C₁₁H₂₂N₂O₂) .
- HPLC/GC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry and stability of intermediates in its synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclopropane ring formation but may increase epimerization risks .
- Temperature Control : Low temperatures (−20°C) suppress racemization during amine coupling steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclopropanation but may require post-reaction chelation to avoid side reactions .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Comparative SAR Studies : Test analogs with modified cyclopropane substituents (e.g., hydroxypropyl vs. trifluoromethyl) to identify critical pharmacophores .
- Enzyme Assays : Use acetylcholinesterase inhibition assays to evaluate how steric bulk from the tert-butyl group affects binding kinetics .
Q. How can computational modeling guide the design of derivatives for targeted drug delivery?
- Docking Simulations : Predict interactions with biological targets (e.g., protease active sites) using software like AutoDock Vina. Focus on hydrogen bonding with the carbamate carbonyl .
- ADMET Profiling : Predict pharmacokinetics (e.g., logP = 2.1 for improved blood-brain barrier penetration) .
Q. What methodologies validate the compound’s role as a protease inhibitor in medicinal chemistry?
- Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorogenic substrate assays (e.g., using trypsin or thrombin) .
- X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., cyclopropane-induced conformational locking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
